molecular formula C20H28N2O3 B5523199 2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one

2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one

Número de catálogo: B5523199
Peso molecular: 344.4 g/mol
Clave InChI: DKHCJDIPAZHBCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one, also known as JP-8, is a novel compound that has gained attention in the scientific community due to its potential pharmacological properties. JP-8 is a spirocyclic compound that contains a diazaspirodecane core, which is a unique structural feature that is not commonly found in other drugs. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Antihypertensive Activity

Research has explored the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives structurally related to 2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one, for their potential antihypertensive effects. These compounds have been tested for their ability to lower blood pressure through mechanisms involving adrenergic receptor blocking. Such studies contribute to the understanding of how structural modifications of diazaspiro[4.5]decanone derivatives influence their biological activity, specifically their antihypertensive properties (Caroon et al., 1981).

Anticonvulsant Agents

Another line of research has focused on the synthesis and evaluation of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents. These studies aim to understand the structure–activity relationship (SAR) of these compounds, offering insights into their potential use as treatments for seizure disorders. Such research is vital for developing new therapeutic options for epilepsy and other seizure-related conditions (Madaiah et al., 2012).

Supramolecular Arrangements

Research into cyclohexane-5-spirohydantoin derivatives, which share a structural motif with the compound , has provided insights into their supramolecular arrangements. These studies not only offer an understanding of the structural properties of these compounds but also highlight the potential applications in designing new materials with specific molecular interactions (Graus et al., 2010).

CCR8 Antagonists

Further research has identified derivatives of 3,9-diazaspiro[5.5]undecane as CCR8 antagonists, suggesting their use in treating chemokine-mediated diseases, especially respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This line of research highlights the therapeutic potential of diazaspiro[4.5]decanone derivatives in immunological and inflammatory conditions (Norman, 2007).

Propiedades

IUPAC Name

2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-2-21-16-20(15-19(21)24)10-12-22(13-11-20)18(23)9-6-14-25-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHCJDIPAZHBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)CCCOC3=CC=CC=C3)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.